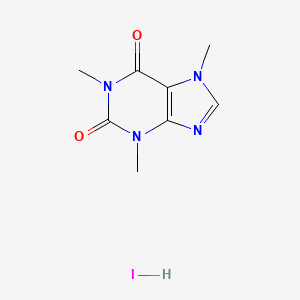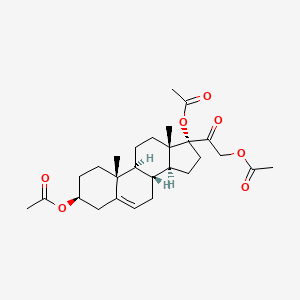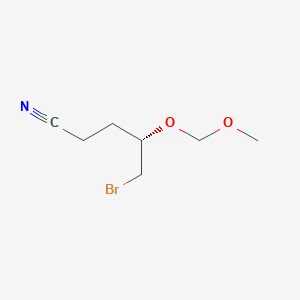
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile is an organic compound with a complex structure that includes a bromine atom, a methoxymethoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the methoxymethoxy group and the nitrile group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict control over reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
(4S)-5-chloro-4-(methoxymethoxy)pentanenitrile: Similar structure but with a chlorine atom instead of bromine.
(4S)-5-fluoro-4-(methoxymethoxy)pentanenitrile: Contains a fluorine atom instead of bromine.
(4S)-5-iodo-4-(methoxymethoxy)pentanenitrile: Features an iodine atom in place of bromine.
Uniqueness
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The methoxymethoxy group also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
209806-89-3 |
|---|---|
Molecular Formula |
C7H12BrNO2 |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile |
InChI |
InChI=1S/C7H12BrNO2/c1-10-6-11-7(5-8)3-2-4-9/h7H,2-3,5-6H2,1H3/t7-/m0/s1 |
InChI Key |
WTJDLSWMGLMXFB-ZETCQYMHSA-N |
Isomeric SMILES |
COCO[C@@H](CCC#N)CBr |
Canonical SMILES |
COCOC(CCC#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


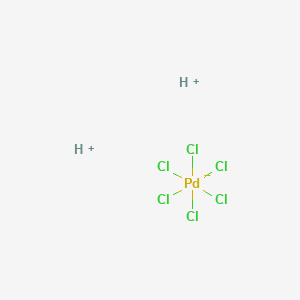
![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
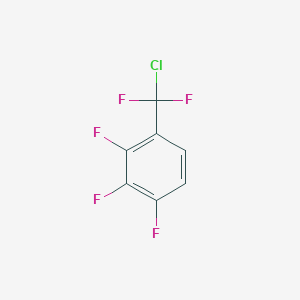
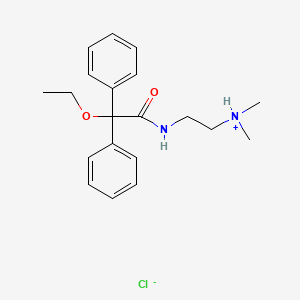
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
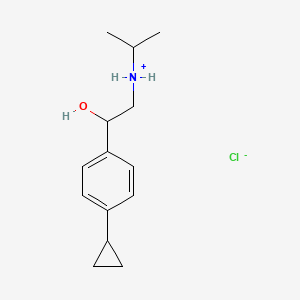
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)


